2-Bromo-4-chloro-1-nitrobenzene

Catalog No.
S680861
CAS No.
63860-31-1
M.F
C6H3BrClNO2
M. Wt
236.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1-nitrobenzene

CAS Number

63860-31-1

Product Name

2-Bromo-4-chloro-1-nitrobenzene

IUPAC Name

2-bromo-4-chloro-1-nitrobenzene

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H

InChI Key

VFMAPIFSXMBTQP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]

2-Bromo-4-chloro-1-nitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2C_6H_3BrClNO_2. It features a benzene ring substituted with a bromine atom at the second position, a chlorine atom at the fourth position, and a nitro group at the first position. This compound is characterized by its pale cream to yellowish-brown appearance and a melting point ranging from 66.0 to 72.0 degrees Celsius . The compound has a molecular weight of 236.45 g/mol and is classified as a halogenated aromatic compound, which often exhibits unique chemical properties due to the presence of halogen substituents.

No information currently exists on the specific mechanism of action of BCNB in biological systems.

  • Toxicity: BCNB is predicted to be harmful if swallowed (H302) based on PubChem data [].
  • Skin and Eye Irritation: The presence of halogens and the nitro group suggests potential for skin (H315) and eye irritation (H319) [].
  • Respiratory Irritation: BCNB might cause respiratory tract irritation (H335) due to its potential to generate harmful fumes [].
  • Flammability: Data not available, but nitroaromatic compounds can be flammable.
  • Reactivity: BCNB might react with strong oxidizing agents or bases.

The synthesis of 2-bromo-4-chloro-1-nitrobenzene typically involves:

  • Nitration of Bromobenzene: Bromobenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Chlorination: Subsequent chlorination can be performed using chlorine gas or a chlorinating agent in the presence of a catalyst.
  • Direct Halogenation: Alternatively, it can be synthesized through direct halogenation of 4-chloro-1-nitrobenzene in the presence of bromine .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

2-Bromo-4-chloro-1-nitrobenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it useful in developing specialized materials, including polymers and coatings.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms and properties of halogenated compounds.

The compound's ability to participate in further chemical transformations enhances its utility across different domains .

Interaction studies involving 2-bromo-4-chloro-1-nitrobenzene have primarily focused on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and its potential effects on biological systems. Understanding these interactions is crucial for assessing both environmental impact and safety during handling and application .

Several compounds exhibit structural similarities to 2-bromo-4-chloro-1-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-4-chloro-2-nitrobenzene41513-04-60.94
1-Bromo-3-chloro-2-nitrobenzene59772-48-40.90
1-Bromo-4,5-dichloro-2-nitrobenzene93361-94-50.89
1-Bromo-3-chloro-5-nitrobenzene219817-43-30.87

These compounds share similar functional groups but differ in their substitution patterns on the benzene ring, which influences their chemical reactivity and biological activity. The unique arrangement of bromine, chlorine, and nitro groups in 2-bromo-4-chloro-1-nitrobenzene distinguishes it from these analogs, affecting its applications and interactions within chemical processes .

The synthesis of 2-bromo-4-chloro-1-nitrobenzene relies fundamentally on electrophilic aromatic substitution reactions, which constitute the cornerstone methodology for introducing multiple substituents onto benzene rings [1] [2]. Traditional synthetic approaches employ sequential halogenation and nitration reactions under controlled conditions to achieve the desired substitution pattern [3] [4].

The classical route typically begins with the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid, generating the nitronium ion electrophile through the reaction: HNO₃ + H⁺ ⇌ NO₂⁺ + H₂O [5] [6]. This process forms nitrobenzene as the initial product, which serves as the substrate for subsequent halogenation reactions [7] [5]. The nitro group acts as a strong electron-withdrawing deactivating group, directing further electrophilic substitution to the meta position relative to itself [4] [8].

Sequential halogenation of nitrobenzene proceeds through traditional electrophilic aromatic substitution mechanisms employing molecular halogens in the presence of Lewis acid catalysts [9] [10]. The bromination reaction typically utilizes bromine gas with aluminum bromide or iron tribromide as catalyst, while chlorination employs chlorine gas with aluminum chloride or iron trichloride [10] [11]. The reaction mechanism involves formation of a sigma complex intermediate through attack of the aromatic ring on the halogen electrophile, followed by deprotonation to restore aromaticity [7] [12].

Reaction Conditions and Parameters

Traditional synthesis protocols require careful temperature control to prevent over-halogenation and maintain selectivity [13] [14]. The nitration reaction operates optimally at temperatures between 50-60°C, with higher temperatures leading to increased formation of polynitro byproducts [15] [13]. Halogenation reactions typically proceed at room temperature to 80°C, depending on the specific halogen and catalyst system employed [11] [16].

The acid concentration plays a critical role in determining reaction rates and selectivity [6] [17]. Sulfuric acid concentrations of 85-96% are commonly employed in nitration reactions, while Lewis acid catalyst loadings of 5-20 mol% are standard for halogenation processes [9] [10]. The molar ratios of reactants significantly influence product distribution, with slight excess of halogenating agents often employed to drive reactions to completion [18] [4].

Modern Catalytic Approaches for Halogen-Nitro Systems

Contemporary synthetic methodologies have evolved to incorporate advanced catalytic systems that offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility [19] [20] [21]. Modern approaches utilize transition metal catalysts, particularly palladium and copper-based systems, to facilitate controlled halogenation and cross-coupling reactions [22] [9].

Palladium-catalyzed approaches have demonstrated remarkable efficiency in constructing halogen-nitro aromatic systems through decarbonylative halogenation processes [21]. These methodologies employ palladium complexes with bidentate phosphine ligands such as Xantphos, enabling the selective introduction of halogens under relatively mild conditions [21]. The catalytic system typically operates at temperatures of 100-120°C in polar aprotic solvents, offering significant advantages over traditional harsh halogenation conditions [21].

Copper-mediated halogenation represents another significant advancement in modern synthetic approaches [9]. Copper-catalyzed systems demonstrate excellent functional group tolerance and can facilitate halogenation reactions under oxidative conditions [9]. These processes often employ copper salts in combination with halide sources and oxidants, enabling selective halogen incorporation while minimizing side reactions [9].

Advanced Catalytic Systems

Recent developments in catalytic methodology have introduced innovative approaches for constructing complex halogen-nitro systems [23] [24]. Dual catalytic systems combining photocatalysis with transition metal catalysis have shown promise for generating reactive intermediates under mild conditions [23]. These approaches utilize visible light irradiation to activate halogen-bonding complexes, facilitating radical-mediated substitution reactions [23].

Electrochemical methods represent an emerging frontier in halogen-nitro compound synthesis [24]. These approaches employ controlled potential electrolysis to generate reactive halogen species in situ, enabling selective functionalization under ambient conditions [24]. The electrochemical approach offers advantages in terms of atom economy and environmental sustainability compared to traditional stoichiometric methods [24].

Purification Techniques and Yield Optimization

The purification of 2-bromo-4-chloro-1-nitrobenzene requires specialized techniques to address the compound's physical properties and remove reaction byproducts effectively [25] [26] [27]. The compound exhibits a melting point of 49-50°C and a boiling point of approximately 296.6°C at 760 mmHg, which influences the selection of appropriate purification methods [28] [29].

Recrystallization represents the primary purification technique for this compound, typically performed using polar organic solvents such as ethanol or methanol [30] [26]. The recrystallization process exploits the temperature-dependent solubility of the compound, allowing for separation from impurities through controlled cooling [26] [31]. Multiple recrystallization cycles may be necessary to achieve high purity levels, particularly when removing structurally similar byproducts [26] [27].

Column chromatography provides an alternative purification approach, particularly effective for separating isomeric products and removing trace impurities [32] [27]. Silica gel stationary phases with gradient elution systems using dichloromethane-hexane mixtures enable effective separation based on polarity differences [32] [27]. The choice of mobile phase composition critically influences separation efficiency and product recovery [27].

Analytical Characterization and Purity Assessment

Comprehensive analytical characterization employs multiple spectroscopic techniques to confirm product identity and assess purity levels [33] [34] [35]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shift patterns for the aromatic protons reflecting the electronic effects of the substituents [33] [35]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural information and enables quantitative purity assessment [33].

Mass spectrometry analysis confirms molecular weight and fragmentation patterns characteristic of halogenated nitroaromatic compounds [36]. The molecular ion peak at m/z 236 corresponds to the expected molecular weight, while characteristic fragment losses provide structural confirmation [36]. Infrared spectroscopy reveals characteristic absorption bands for the nitro group and carbon-halogen bonds, enabling functional group identification [27] [35].

Yield Optimization Strategies

Systematic optimization of reaction conditions significantly impacts product yields and reaction efficiency [37] [38] [13]. Temperature optimization studies have demonstrated that nitration reactions achieve maximum conversion at 50°C, with yields declining at higher temperatures due to increased byproduct formation [13] [14]. Pressure effects become significant in catalytic hydrogenation processes used for related transformations, with optimal pressures typically ranging from 30-80 bar [37] [38].

Catalyst loading optimization represents another critical parameter for yield enhancement [38] [17]. Studies indicate that palladium catalyst loadings of 5-10 mol% provide optimal balance between activity and cost-effectiveness [38]. Higher catalyst concentrations may lead to increased side reactions, while insufficient loading results in incomplete conversion [38] [17].

Byproduct Formation and Reaction Mechanism Elucidation

The synthesis of 2-bromo-4-chloro-1-nitrobenzene involves complex reaction mechanisms that can lead to various byproduct formation pathways [18] [4] [8]. Understanding these mechanisms is crucial for optimizing synthetic protocols and minimizing unwanted side reactions [7] [12].

The primary byproduct formation occurs through over-halogenation reactions, where additional halogen substitution leads to polyhalogenated products [18] [8]. The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic substitution, but under electrophilic conditions, meta-directing effects can lead to multiple substitution patterns [4] [8]. Statistical analysis of product distributions reveals that bromination reactions typically show higher selectivity than chlorination processes [18] [11].

Isomeric byproducts represent another significant class of unwanted products in these synthetic transformations [32] [4]. The formation of regioisomers occurs when halogenation proceeds at positions other than the desired 2 and 4 positions relative to the nitro group [4] [8]. Kinetic studies demonstrate that reaction temperature critically influences isomer distribution, with lower temperatures favoring kinetic control and higher selectivity [12] [13].

Mechanistic Investigations

Detailed mechanistic studies have elucidated the step-wise nature of electrophilic aromatic substitution in halogen-nitro systems [7] [12]. The reaction proceeds through formation of a sigma complex intermediate, also known as a Wheland intermediate or arenium ion [7] [12]. This intermediate contains a positively charged carbon center that is stabilized through resonance delocalization [7] [12].

The rate-determining step involves the initial attack of the electrophile on the aromatic ring, forming the sigma complex [12] [39]. The subsequent deprotonation step is typically fast and restores the aromatic character of the ring [12] [39]. Kinetic isotope effect studies have confirmed that carbon-hydrogen bond breaking is not rate-limiting in these transformations [12].

Reaction Monitoring and Control

Modern analytical techniques enable real-time monitoring of reaction progress and byproduct formation [34] [37]. Gas chromatography-mass spectrometry analysis provides quantitative assessment of product distributions and enables kinetic parameter determination [34] [36]. High-performance liquid chromatography offers alternative separation capabilities for complex product mixtures [34].

Temperature-programmed reaction monitoring has revealed optimal temperature profiles for minimizing byproduct formation [37] [13]. Studies demonstrate that gradual temperature increases during the reaction period can enhance selectivity while maintaining reasonable reaction rates [13] [14]. Solvent effects also play crucial roles in determining reaction pathways and product selectivity [40] [41].

2-Bromo-4-chloro-1-nitrobenzene exhibits significant thermodynamic stability under ambient conditions, with thermal degradation typically occurring above 250°C [1]. The compound maintains structural integrity up to approximately 200°C, making it suitable for various synthetic applications requiring elevated temperatures [2].

The thermal stability profile is primarily governed by the aromatic ring structure and the electronic effects of the electron-withdrawing substituents. The nitro group, positioned ortho to the bromine and meta to the chlorine substituent, creates an electron-deficient aromatic system that enhances thermal stability through resonance delocalization [3] [4].

Decomposition Pathways

Thermal decomposition proceeds through multiple competing pathways, initiated by the thermodynamically weakest bonds in the molecular structure. Primary decomposition routes include:

  • Nitro Group Elimination: Loss of nitrogen oxides (NOₓ) represents the primary decomposition pathway, typically initiated around 250-280°C, forming intermediate radical species
  • Halogen Liberation: Sequential elimination of hydrogen halides (HBr, HCl) occurs at elevated temperatures, with bromine showing preferential loss due to weaker C-Br bonds compared to C-Cl bonds
  • Aromatic Ring Fragmentation: Complete thermal degradation above 350°C leads to aromatic ring opening and formation of smaller molecular fragments

The decomposition products include nitrogen oxides, hydrogen halides, and various aromatic fragments, following typical patterns observed for halogenated nitrobenzene derivatives .

Solubility Behavior in Organic/Aqueous Systems

The solubility characteristics of 2-Bromo-4-chloro-1-nitrobenzene reflect the compound's amphiphilic nature, arising from the balance between the hydrophobic aromatic core and the polar nitro group functionality [7].

Aqueous Solubility

Water solubility is severely limited, with estimated values below 0.1 g/L at room temperature [7] [8]. This hydrophobic behavior results from:

  • Minimal hydrogen bonding capacity (only weak interactions through nitro oxygen atoms)
  • Dominant hydrophobic interactions from the halogenated aromatic ring
  • Unfavorable entropy changes associated with structured water formation around the aromatic core

Organic Solvent Systems

The compound demonstrates moderate to good solubility in polar organic solvents, with solubility directly correlating to solvent polarity and hydrogen bonding capacity [7] [9]:

  • Dichloromethane and Chloroform: Excellent solubility (50-100 g/L) due to favorable van der Waals interactions and similar polarity matching [9] [10]
  • Alcoholic Solvents: Moderate solubility in ethanol (5-15 g/L) and methanol (10-25 g/L) facilitated by dipole-dipole interactions between the nitro group and alcohol functionality [7] [11]
  • Aprotic Polar Solvents: Good solubility in DMSO (30-70 g/L) and moderate solubility in THF (20-50 g/L) through strong dipole interactions [12]

The solubility behavior is primarily determined by the compound's LogP value of 3.12, indicating moderate lipophilicity [1], and the polar surface area of 45.82 Ų, which limits aqueous solubility while enabling dissolution in polar organic media [1].

Phase Transition Characteristics (Melting/Boiling Points)

2-Bromo-4-chloro-1-nitrobenzene exhibits well-defined phase transition characteristics with sharp transition temperatures indicating high molecular purity and organized crystal structure [1] [13] [14].

Solid-Liquid Transition

The melting point range of 49-50°C represents a sharp, well-defined phase transition characteristic of a pure crystalline compound [1] [13] [14]. This relatively low melting point, compared to unsubstituted nitrobenzene (mp 5.7°C), reflects the combined effects of:

  • Molecular Symmetry: The asymmetric substitution pattern reduces crystal packing efficiency
  • Intermolecular Forces: Moderate dipole-dipole interactions and van der Waals forces stabilize the crystal lattice
  • Halogen Effects: The presence of both bromine and chlorine substituents influences crystal packing through specific halogen-halogen interactions

Liquid-Gas Transition

The boiling point of 253.4 ± 20.0°C at 760 mmHg indicates substantial intermolecular attractions in the liquid phase [1] [13] [15]. This elevated boiling point results from:

  • Dipole-Dipole Interactions: Strong permanent dipole moment (estimated μ ≈ 4-5 D) creates significant intermolecular attractions
  • Van der Waals Forces: The high molecular weight (236.45 g/mol) and polarizable halogen substituents contribute to London dispersion forces
  • Aromatic π-π Interactions: Moderate stacking interactions between aromatic rings in the liquid phase

Vapor Pressure Characteristics

The extremely low vapor pressure (0.0 ± 0.5 mmHg at 25°C) indicates minimal sublimation under ambient conditions [1]. This property is advantageous for handling and storage, reducing volatility-related safety concerns.

Surface Reactivity and Intermolecular Interactions

The surface reactivity of 2-Bromo-4-chloro-1-nitrobenzene is dominated by the electronic effects of the electron-withdrawing substituents, creating distinct reactive sites and interaction patterns [3] [4] .

Hydrogen Bonding Interactions

Hydrogen bonding capacity is limited to weak interactions through the nitro group oxygen atoms [7] . The compound can function as a hydrogen bond acceptor with protic solvents, but the strength is diminished due to:

  • Electron Withdrawal: The aromatic ring's electron deficiency reduces electron density on nitro oxygen atoms
  • Steric Hindrance: Ortho halogen substituents create spatial constraints around potential hydrogen bonding sites
  • Competing Interactions: Intramolecular interactions between substituents reduce availability for intermolecular hydrogen bonding

Van der Waals and Dispersion Forces

The compound exhibits moderate van der Waals interactions, with the polarizable halogen atoms (particularly bromine) contributing significantly to dispersion forces [17]. The total van der Waals surface area encompasses the entire molecular surface, with enhanced interactions at halogen positions.

Dipole-Dipole Interactions

Strong permanent dipole interactions arise from the combined effects of all electron-withdrawing substituents . The nitro group contributes the strongest dipole component, while the halogen substituents provide additional directional interactions. These interactions are crucial for:

  • Solvent Selection: Polar aprotic solvents provide optimal solvation through dipole matching
  • Crystal Packing: Dipole alignment influences solid-state organization
  • Reactivity: Electrostatic interactions with nucleophiles in substitution reactions

Halogen Bonding

Both bromine and chlorine substituents can participate in halogen bonding interactions with electron-rich atoms (N, O, F) . Bromine, being more polarizable, exhibits stronger halogen bonding capacity compared to chlorine. These interactions contribute to:

  • Molecular Recognition: Specific binding to electron-rich sites in biological systems or catalysts
  • Crystal Engineering: Directed intermolecular interactions in solid-state structures
  • Reactivity Modulation: Influence on transition state stabilization in chemical reactions

Aromatic π-π Interactions

The electron-deficient aromatic ring engages in moderate π-π stacking interactions with electron-rich aromatic systems [19]. The electron-withdrawing substituents create complementary electronic distribution patterns favorable for:

  • Host-Guest Chemistry: Binding to electron-rich aromatic guests
  • Supramolecular Assembly: Formation of ordered structures through directed aromatic interactions
  • Catalytic Systems: Interaction with aromatic ligands in organometallic catalysts

Electrostatic Interactions

The significant electronic polarization creates strong electrostatic interaction sites, particularly around the nitro group [3] [4]. These interactions are fundamental to the compound's high reactivity toward nucleophiles and influence reaction mechanisms through:

  • Transition State Stabilization: Electrostatic stabilization of charged intermediates in nucleophilic aromatic substitution
  • Ion Pairing: Formation of ion pairs with charged nucleophiles or catalysts
  • Solvation Effects: Strong interactions with polar solvents affecting reaction rates and selectivity

XLogP3

3.2

Wikipedia

2-Bromo-4-chloronitrobenzene

Dates

Last modified: 08-15-2023

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